molecular formula C11H22N2S B13344123 N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine

N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine

Cat. No.: B13344123
M. Wt: 214.37 g/mol
InChI Key: ADOXRMUHDRUBPI-UHFFFAOYSA-N
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Description

N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine is a compound that features a piperidine ring, a thietane ring, and an amine group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine typically involves the formation of the piperidine ring followed by the introduction of the thietane ring and the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or multicomponent reactions . The thietane ring can be introduced via cycloaddition reactions, and the final amine group can be added through amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable and cost-effective methods. This could include the use of continuous flow reactors for the cyclization and amination steps, ensuring high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to more saturated derivatives of the compound.

Scientific Research Applications

N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Due to its piperidine moiety, it may have potential pharmacological activities and can be explored for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their activity. The thietane ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine is unique due to its combination of a piperidine ring, a thietane ring, and an amine group. This structural combination is less common and provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H22N2S

Molecular Weight

214.37 g/mol

IUPAC Name

N-[(1-ethylpiperidin-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C11H22N2S/c1-2-13-6-4-3-5-11(13)7-12-10-8-14-9-10/h10-12H,2-9H2,1H3

InChI Key

ADOXRMUHDRUBPI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1CNC2CSC2

Origin of Product

United States

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